molecular formula C17H15N3O2S2 B15019634 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide

2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide

Cat. No.: B15019634
M. Wt: 357.5 g/mol
InChI Key: DZQJZGHWWGJNLW-VCHYOVAHSA-N
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Description

2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of benzothiazole derivatives. This compound is known for its diverse biological activities and has been the subject of extensive research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide typically involves the reaction of 2-mercaptobenzothiazole with chloroacetyl chloride to form 2-(1,3-benzothiazol-2-ylsulfanyl)acetyl chloride. This intermediate is then reacted with hydrazine hydrate to yield 2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide. Finally, the condensation of this product with 2-methoxybenzaldehyde under acidic conditions results in the formation of the target compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the hydrazide group to an amine.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors.

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and inhibit their activity, leading to antimicrobial or anticancer effects. The benzothiazole moiety is known to interact with DNA, potentially disrupting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-Benzothiazol-2-ylsulfanyl)acetohydrazide: Lacks the methoxyphenyl group.

    2-(1,3-Benzothiazol-2-ylthio)acetohydrazide: Similar structure but different substituents on the benzothiazole ring.

Uniqueness

2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide is unique due to the presence of the methoxyphenyl group, which enhances its biological activity and specificity. This structural feature allows for more targeted interactions with molecular targets, making it a valuable compound in medicinal chemistry.

Properties

Molecular Formula

C17H15N3O2S2

Molecular Weight

357.5 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-(2-methoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C17H15N3O2S2/c1-22-14-8-4-2-6-12(14)10-18-20-16(21)11-23-17-19-13-7-3-5-9-15(13)24-17/h2-10H,11H2,1H3,(H,20,21)/b18-10+

InChI Key

DZQJZGHWWGJNLW-VCHYOVAHSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=N/NC(=O)CSC2=NC3=CC=CC=C3S2

Canonical SMILES

COC1=CC=CC=C1C=NNC(=O)CSC2=NC3=CC=CC=C3S2

Origin of Product

United States

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